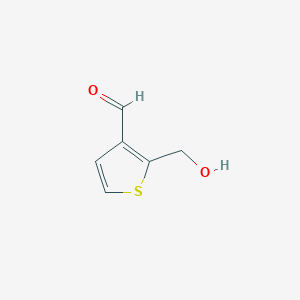
2-Hydroxymethyl-3-thiophenecarboxaldehyde
Übersicht
Beschreibung
2-Hydroxymethyl-3-thiophenecarboxaldehyde is an important organic compound that has gained significant attention in the scientific community due to its diverse range of applications. It is a highly reactive aldehyde that is synthesized using various methods. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In
Wirkmechanismus
The mechanism of action of 2-Hydroxymethyl-3-thiophenecarboxaldehyde is not fully understood, but it is believed to act as a reactive aldehyde that can form covalent bonds with various biomolecules such as proteins, nucleic acids, and lipids. This can lead to changes in the structure and function of these biomolecules, which can have both positive and negative effects on cellular processes.
Biochemische Und Physiologische Effekte
2-Hydroxymethyl-3-thiophenecarboxaldehyde has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and modulate the immune system. It has also been shown to have antioxidant properties and to protect against oxidative stress. Additionally, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Hydroxymethyl-3-thiophenecarboxaldehyde in laboratory experiments include its high purity, ease of synthesis, and diverse range of applications. However, its reactive nature can also be a limitation, as it can lead to unwanted reactions with other biomolecules in the experimental system.
Zukünftige Richtungen
There are several future directions for the study of 2-Hydroxymethyl-3-thiophenecarboxaldehyde. One area of research is the development of new synthetic methods for the compound, which can improve yield and purity. Another area of research is the study of its potential use in the treatment of various diseases, including cancer and neurological disorders. Additionally, the use of 2-Hydroxymethyl-3-thiophenecarboxaldehyde as a fluorescent probe for the detection of metal ions is an area of growing interest, as it has potential applications in environmental monitoring and medical diagnostics.
Wissenschaftliche Forschungsanwendungen
2-Hydroxymethyl-3-thiophenecarboxaldehyde has been extensively studied for its scientific research application. It is widely used as a building block in the synthesis of various compounds such as pharmaceuticals, agrochemicals, and materials. It is also used as a reagent in organic synthesis and as a fluorescent probe for the detection of metal ions. Additionally, it has been studied for its potential use in the treatment of cancer and other diseases.
Eigenschaften
CAS-Nummer |
128376-61-4 |
|---|---|
Produktname |
2-Hydroxymethyl-3-thiophenecarboxaldehyde |
Molekularformel |
C6H6O2S |
Molekulargewicht |
142.18 g/mol |
IUPAC-Name |
2-(hydroxymethyl)thiophene-3-carbaldehyde |
InChI |
InChI=1S/C6H6O2S/c7-3-5-1-2-9-6(5)4-8/h1-3,8H,4H2 |
InChI-Schlüssel |
PCTXXWZVBVLMSW-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1C=O)CO |
Kanonische SMILES |
C1=CSC(=C1C=O)CO |
Synonyme |
3-Thiophenecarboxaldehyde, 2-(hydroxymethyl)- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

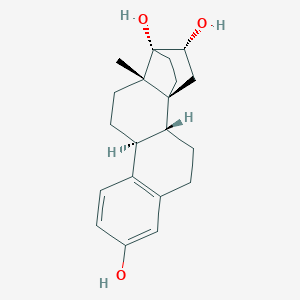
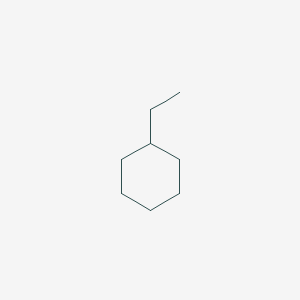
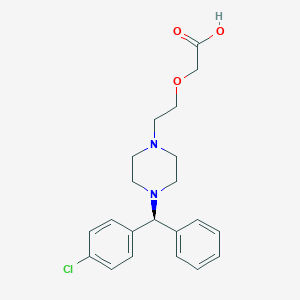
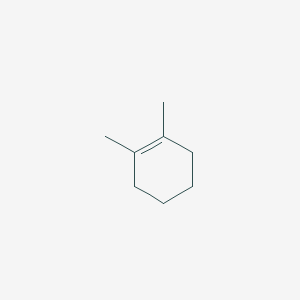

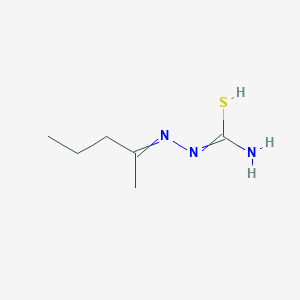
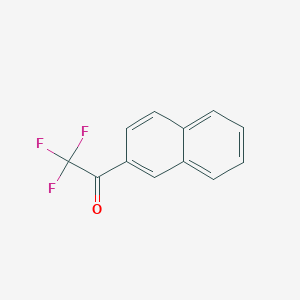
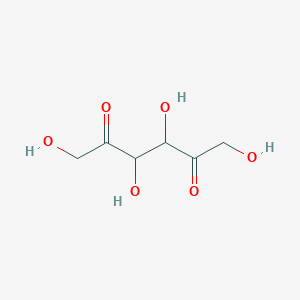
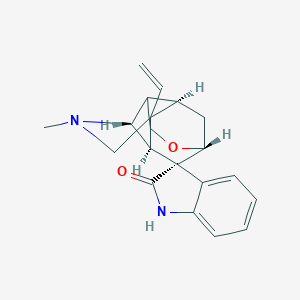
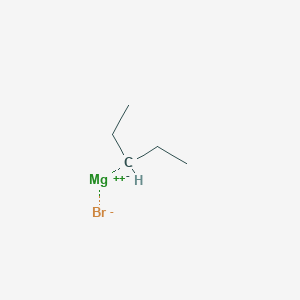
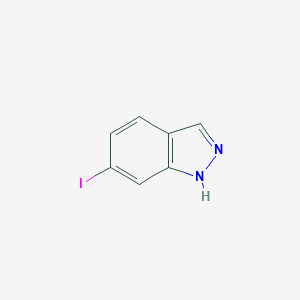
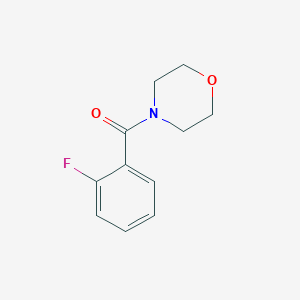
![1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]-2-fluoroethanone](/img/structure/B155938.png)
